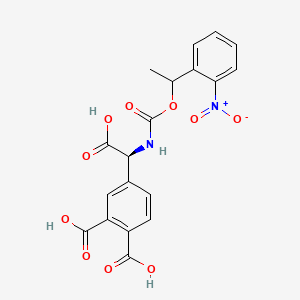

![molecular formula C33H31N3O6Si B560341 2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate CAS No. 1811539-59-9](/img/structure/B560341.png)

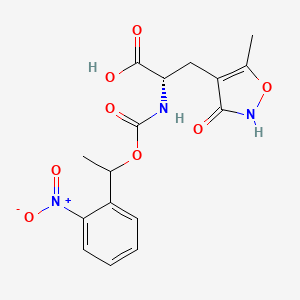

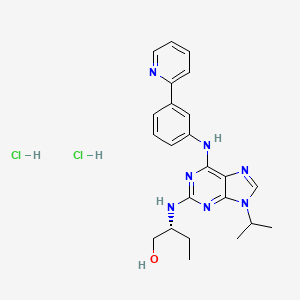

2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate

Vue d'ensemble

Description

Fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Compatible with self-labeling tag systems (e.g. HaloTag® and SNAPtag® ). Suitable for confocal fluorescent imaging, super resolution microscopy (SRM) techniques such as dSTORM (live and fixed cells) and PAINT imaging. Can be multiplexed for two colour imaging with Janelia FluorTM 549 SE . Cell permeable. Excitation maximum = 646 nm; emission maximum = 664 nm. Quantum yield = 0.54, Extinction coefficient = 152,000 M-1cm-1; A280 correction factor is 0.19. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis

The compound and its derivatives have been utilized in microwave-assisted synthesis, an innovative approach for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds. This method not only speeds up the reaction process but also contributes to the generation of pharmacologically active compounds, demonstrating potential in the field of medicinal chemistry (Mistry & Desai, 2006).

Nucleophilic Substitution Reactions

Significant advancements have been made in understanding the nucleophilic substitution reactions of derivatives of the compound. These reactions have paved the way for the synthesis of new types of compounds, such as maleimides and benzoates, indicating the compound's versatility in organic synthesis and its potential in the development of novel chemical entities (Kolyamshin et al., 2021).

Synthesis of Azetidinones

The compound is also pivotal in the synthesis of azetidinones, a process involving the reaction of corresponding hydrazones with chloroacetyl chloride. These azetidinones are then tested for their anti-inflammatory activity, showcasing the compound's role in the synthesis of bioactive molecules with potential therapeutic applications (Kalsi et al., 1990).

Antimicrobial Activity

Derivatives of the compound have been synthesized and tested for their antimicrobial activity. The preparation of these derivatives involves specific reactions and characterizations, and their antimicrobial properties highlight the compound's significance in the field of antimicrobial drug development (Shah et al., 2014).

Propriétés

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O6Si/c1-43(2)27-18-21(34-13-3-14-34)6-9-24(27)31(25-10-7-22(19-28(25)43)35-15-4-16-35)26-17-20(5-8-23(26)32(39)40)33(41)42-36-29(37)11-12-30(36)38/h5-10,17-19H,3-4,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBCGJUBBYOJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B560264.png)

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)